N,N-Dimethyl-2-(p-tolylethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(p-tolylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group and a p-tolylethynyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-iodo-N,N-dimethylaniline and p-tolylacetylene in the presence of palladium acetate, triphenylphosphine, and copper(I) iodide in a solvent like tetrahydrofuran can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(p-tolylethynyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine in dichloromethane or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(p-tolylethynyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(p-tolylethynyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: A derivative used in organic synthesis and materials science.
Uniqueness: N,N-Dimethyl-2-(p-tolylethynyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a p-tolylethynyl group allows for versatile chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3 |
InChI Key |
NDDYEPLQRGHIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.